molecular formula C9H16N4 B13209537 1-(azetidin-3-yl)-4-tert-butyl-1H-1,2,3-triazole

1-(azetidin-3-yl)-4-tert-butyl-1H-1,2,3-triazole

Cat. No.: B13209537
M. Wt: 180.25 g/mol
InChI Key: KWQYLQHBVPPAEX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-tert-butyl-1H-1,2,3-triazole is a heterocyclic compound that features both an azetidine ring and a triazole ring The azetidine ring is a four-membered nitrogen-containing ring, while the triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(azetidin-3-yl)-4-tert-butyl-1H-1,2,3-triazole can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-4-tert-butyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

    Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized derivatives of the original compound.

Scientific Research Applications

1-(Azetidin-3-yl)-4-tert-butyl-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-4-tert-butyl-1H-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azetidine ring’s conformational flexibility allows it to fit into various binding sites, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar compounds to 1-(azetidin-3-yl)-4-tert-butyl-1H-1,2,3-triazole include other azetidine and triazole derivatives, such as:

The uniqueness of this compound lies in its combination of the azetidine and triazole rings, providing a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-tert-butyltriazole

InChI

InChI=1S/C9H16N4/c1-9(2,3)8-6-13(12-11-8)7-4-10-5-7/h6-7,10H,4-5H2,1-3H3

InChI Key

KWQYLQHBVPPAEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN(N=N1)C2CNC2

Origin of Product

United States

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